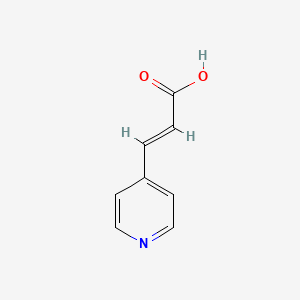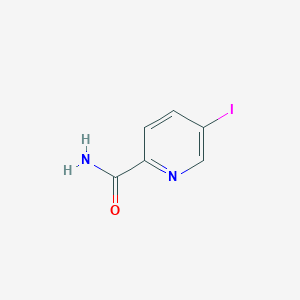
rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride is a synthetic compound belonging to the piperidine class of chemicals. Piperidines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry. This particular compound is characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position on the piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through various methods, including cyclization reactions of appropriate precursors. One common approach is the hydrogenation of pyridine derivatives under catalytic conditions.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through selective alkylation and trifluoromethylation reactions. These reactions often require specific catalysts and reagents to achieve the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and advanced catalytic systems are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different piperidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the development of new materials and chemical processes, benefiting from its unique chemical properties.
Wirkmechanismus
The mechanism of action of rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors, enzymes, or ion channels, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and pharmacological properties.
2-Methyl-6-(trifluoromethyl)piperidine: Similar structure but may differ in stereochemistry or salt form.
Trifluoromethylpiperidine Derivatives: Various derivatives with different substituents at other positions on the piperidine ring.
Uniqueness
Rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride is unique due to its specific stereochemistry and the presence of both methyl and trifluoromethyl groups
Eigenschaften
CAS-Nummer |
1807940-45-9 |
|---|---|
Molekularformel |
C7H13ClF3N |
Molekulargewicht |
203.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




